N-(prop-2-yn-1-yl)cyclohexanamine
Overview
Description
N-(prop-2-yn-1-yl)cyclohexanamine is a chemical compound with the molecular formula C9H15N It is known for its unique structure, which includes a cyclohexane ring attached to an amine group and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexanamine derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(prop-2-yn-1-yl)cyclohexanamine exerts its effects involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These reactive species can then participate in further chemical reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of a cyclohexane ring.
N-(penta-2,4-diyn-1-yl)cyclohexanamine: Contains an extended alkyne chain compared to N-(prop-2-yn-1-yl)cyclohexanamine.
Uniqueness
Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds .
Properties
IUPAC Name |
N-prop-2-ynylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-10-9-6-4-3-5-7-9/h1,9-10H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZCAXWOOIGGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365333 | |
Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18292-76-7 | |
Record name | N-(prop-2-yn-1-yl)cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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